REACTION_SMILES
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[CH3:69][CH2:70][OH:71].[CH3:73][C:74]([N:75]([CH3:76])[CH3:77])=[O:78].[CH:59]([N:60]([CH2:61][CH3:62])[CH:63]([CH3:64])[CH3:65])([CH3:66])[CH3:67].[ClH:68].[N:22]1([C:28]([O:29][C:30]([CH3:31])([CH3:32])[CH3:33])=[O:34])[CH2:23][CH2:24][NH:25][CH2:26][CH2:27]1.[O:1]=[c:2]1[nH:3][n:4][c:5]([CH2:12][c:13]2[cH:14][c:15]([C:16](=[O:17])[OH:18])[cH:19][cH:20][cH:21]2)[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12.[OH2:72].[P-:35]([F:36])([F:37])([F:38])([F:39])([F:40])[F:41].[n:42]1([O:43][C:44]([N:45]([CH3:46])[CH3:47])=[N+:48]([CH3:49])[CH3:50])[c:51]2[cH:52][cH:53][cH:54][cH:55][c:56]2[n:57][n:58]1>>[O:1]=[c:2]1[nH:3][n:4][c:5]([CH2:12][c:13]2[cH:14][c:15]([C:16](=[O:18])[N:22]3[CH2:23][CH2:24][NH:25][CH2:26][CH2:27]3)[cH:19][cH:20][cH:21]2)[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cccc(Cc2n[nH]c(=O)c3ccccc23)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[P-](F)(F)(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C(On1nnc2ccccc21)=[N+](C)C
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Name
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Type
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product
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Smiles
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O=C(c1cccc(Cc2n[nH]c(=O)c3ccccc23)c1)N1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |